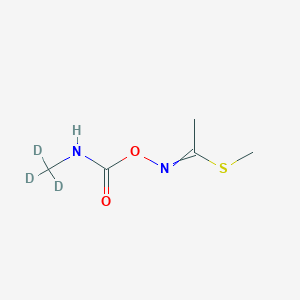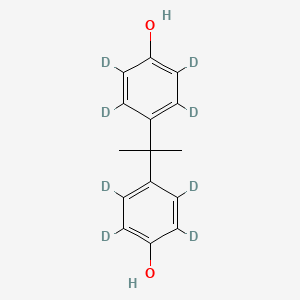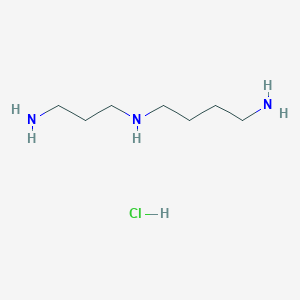
methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves reactions of α-chloroethers of unsaturated C3-alcohols with thioacetamide, thiourea, and phenylthiourea . The reactions occur in methanol solutions at room temperature and yield the target imidothioates .Chemical Reactions Analysis
While specific chemical reactions involving “methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate” are not available, similar compounds exhibit dual reactivity through both the aryl group and the N-methyl groups .Wissenschaftliche Forschungsanwendungen
Degradation in Contaminated Soil/Water Environments
Methomyl is a broad-spectrum oxime carbamate commonly used to control arthropods, nematodes, flies, and crop pests . However, extensive use of this pesticide in agricultural practices has led to environmental toxicity and human health issues . Microbial degradation methods have been developed to remove insecticidal residues from soil/water environments . Several species of methomyl-degrading bacteria have been isolated and characterized .
Internal Standard for Quantification
Methomyl-d3 is intended for use as an internal standard for the quantification of methomyl by GC- or LC-MS . This application is particularly useful in analytical chemistry where accurate measurements are crucial.
Insecticide and Molluscicide
Methomyl is a carbamate insecticide and molluscicide . It induces mortality of tobacco budworm larvae when applied at a concentration of 0.56 kg/ha and southern armyworm larvae at concentrations of 0.01 and 100 ppm .
Toxicology Research
Methomyl is toxic to the land snail M. obstructa (LD 50 = 11.9 µg/snail) . It is also toxic to rats via oral but not dermal administration (LD 50 s = 30 and >2,000 mg/kg, respectively) . This makes it a useful compound in toxicology research.
Environmental Toxicology
Formulations containing methomyl have been used in the control of insects in agriculture . The impact of these formulations on the environment is a significant area of research.
Water Treatment
Due to its high toxicity, long half-life, and difficult degradation properties, methomyl poses a serious challenge to water environment pollution . An electrode-free discharge microwave-induced plasma technology was used to rapidly and efficiently degrade methomyl in aqueous solution .
Wirkmechanismus
Target of Action
Methomyl D3 primarily targets the enzyme acetylcholinesterase (AChE) in nerve tissues . AChE plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine. By inhibiting AChE, Methomyl D3 disrupts normal nerve function, leading to the death of pests .
Mode of Action
Methomyl D3 acts as an inhibitor of AChE. It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron. The result is a disruption of normal nerve signal transmission, leading to paralysis and death of the pest .
Biochemical Pathways
This leads to an overstimulation of the nervous system, causing symptoms such as tremors, paralysis, and ultimately death .
Pharmacokinetics
It is known that the compound is highly soluble in water . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of Methomyl D3’s action is the death of the targeted pests. By inhibiting AChE, the compound disrupts normal nerve function, leading to paralysis and death .
Action Environment
Methomyl D3 is used in various agricultural sectors, particularly for crop protection . Its extensive use has led to environmental toxicity and human health issues .
Eigenschaften
IUPAC Name |
methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUZOCRWCRNSJ-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)ON=C(C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)
![Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1147626.png)

![N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea](/img/structure/B1147631.png)

![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)